Ceritinib D7

Vue d'ensemble

Description

La Céritibine-d7 est un dérivé marqué au deutérium de la céritibine, un inhibiteur puissant et sélectif de la kinase du lymphome anaplasique (ALK). La céritibine est principalement utilisée dans le traitement du cancer du poumon non à petites cellules (CPNPC) positif à l'ALK. Le marquage au deutérium dans la Céritibine-d7 est utilisé pour étudier la pharmacocinétique et les voies métaboliques de la céritibine, fournissant des informations précieuses sur son comportement dans les systèmes biologiques .

Applications De Recherche Scientifique

Ceritinib-d7 has a wide range of scientific research applications, including:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of ceritinib in biological systems.

Metabolic Pathway Analysis: Helps in identifying and characterizing the metabolic pathways of ceritinib.

Drug-Drug Interaction Studies: Used to investigate potential interactions between ceritinib and other drugs.

Biological Research: Employed in studies related to cancer biology, particularly in understanding the mechanisms of ALK inhibition.

Clinical Research: Used in clinical trials to evaluate the efficacy and safety of ceritinib in patients with ALK-positive NSCLC

Mécanisme D'action

Ceritinib-d7, like ceritinib, exerts its effects by inhibiting the activity of anaplastic lymphoma kinase (ALK). ALK is a receptor tyrosine kinase that plays a crucial role in the development and progression of certain cancers, including NSCLC. The inhibition of ALK by Ceritinib-d7 leads to:

Inhibition of ALK Autophosphorylation: Prevents the activation of ALK and its downstream signaling pathways.

Suppression of Cell Proliferation: Inhibits the proliferation of ALK-positive cancer cells.

Induction of Apoptosis: Promotes programmed cell death in cancer cells

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Ceritinib D7 plays a crucial role in inhibiting the activity of ALK, a receptor tyrosine kinase involved in the development and progression of certain cancers. By inhibiting ALK, this compound disrupts the autophosphorylation of ALK and the subsequent phosphorylation of downstream signaling proteins such as STAT3. This inhibition leads to the suppression of ALK-dependent cancer cell proliferation . Additionally, this compound interacts with other kinases such as insulin receptor (InsR) and insulin-like growth factor 1 receptor (IGF-1R), albeit with lower potency .

Cellular Effects

This compound exerts significant effects on various cell types, particularly cancer cells. In ALK-positive NSCLC cells, this compound inhibits cell proliferation and induces apoptosis. It also affects cell signaling pathways, including the RTK-ACK1-AR and AKT-mTOR pathways, leading to reduced cell growth and survival . Furthermore, this compound has been shown to inhibit glucose consumption in lung cancer cells, which is a biomarker for its efficacy .

Molecular Mechanism

At the molecular level, this compound functions as a tyrosine kinase inhibitor that selectively targets ALK. It binds to the ATP-binding site of ALK, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition halts the proliferation of cancer cells and induces apoptosis . This compound also inhibits other kinases such as IGF-1R and InsR, contributing to its antitumor activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, with a half-life of approximately 41 hours . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of ALK activity and tumor growth . Resistance to this compound can develop over time due to mutations in the ALK gene .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Lower doses of this compound have been shown to effectively inhibit tumor growth without significant toxicity . Higher doses can lead to adverse effects such as gastrointestinal toxicity, hepatotoxicity, and prolonged QT interval . The optimal dosage of this compound is crucial for balancing efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is metabolized primarily by the cytochrome P450 enzyme CYP3A. This enzyme mediates the oxidation of this compound, leading to the formation of various metabolites . The inhibition of CD39 by this compound also affects the metabolic pathways involving extracellular ATP and adenosine, which play roles in immune response and cancer progression .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to penetrate the blood-brain barrier, making it effective against brain metastases in ALK-positive NSCLC . This compound is also distributed to other tissues, where it interacts with transporters and binding proteins to exert its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with ALK and other kinases. This compound’s localization is influenced by its binding to specific cellular compartments and organelles, such as the endoplasmic reticulum and mitochondria . This localization is essential for its activity and function in inhibiting cancer cell proliferation and survival.

Méthodes De Préparation

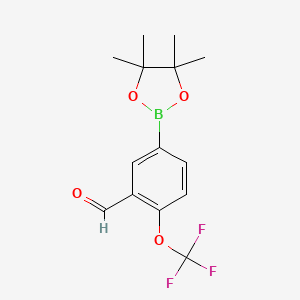

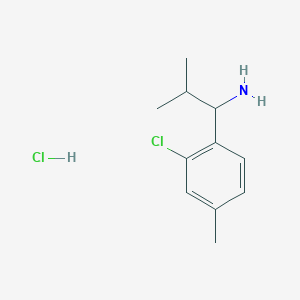

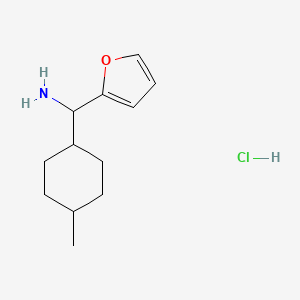

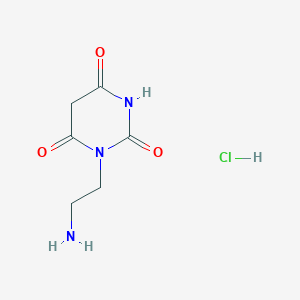

Voies de synthèse et conditions de réaction : La synthèse de la Céritibine-d7 implique l'incorporation d'atomes de deutérium dans la molécule de céritibine. Cela est généralement réalisé en utilisant des réactifs et des solvants deutérés pendant le processus de synthèse. Les étapes clés comprennent :

Déutération des matières premières : Les matières premières sont deutérées en utilisant des solvants et des réactifs deutérés.

Réactions de couplage : Les intermédiaires deutérés sont ensuite soumis à des réactions de couplage pour former le composé final de Céritibine-d7.

Purification : Le produit final est purifié à l'aide de techniques chromatographiques pour assurer une pureté élevée et une incorporation de deutérium

Méthodes de production industrielle : La production industrielle de la Céritibine-d7 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Déutération en vrac : De grandes quantités de matières premières sont deutérées en utilisant des réactifs deutérés à l'échelle industrielle.

Synthèse automatisée : Des équipements de synthèse automatisée sont utilisés pour réaliser les réactions de couplage efficacement.

Chromatographie liquide haute performance (CLHP) : La CLHP est utilisée pour la purification du produit final afin d'atteindre la pureté et le marquage isotopique souhaités

Analyse Des Réactions Chimiques

Types de réactions : La Céritibine-d7 subit diverses réactions chimiques, notamment :

Oxydation : La Céritibine-d7 peut être oxydée dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir la Céritibine-d7 en formes réduites.

Substitution : Les réactions de substitution peuvent remplacer des groupes fonctionnels spécifiques dans la Céritibine-d7 par d'autres groupes

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes et les nucléophiles

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des analogues deutérés avec des groupes fonctionnels modifiés .

4. Applications de la recherche scientifique

La Céritibine-d7 a un large éventail d'applications de recherche scientifique, notamment :

Études pharmacocinétiques : Utilisées pour étudier l'absorption, la distribution, le métabolisme et l'excrétion (ADME) de la céritibine dans les systèmes biologiques.

Analyse des voies métaboliques : Aide à identifier et à caractériser les voies métaboliques de la céritibine.

Études d'interactions médicamenteuses : Utilisées pour enquêter sur les interactions potentielles entre la céritibine et d'autres médicaments.

Recherche biologique : Employée dans des études liées à la biologie du cancer, en particulier pour comprendre les mécanismes d'inhibition de l'ALK.

Recherche clinique : Utilisée dans des essais cliniques pour évaluer l'efficacité et l'innocuité de la céritibine chez les patients atteints de CPNPC positif à l'ALK

5. Mécanisme d'action

La Céritibine-d7, comme la céritibine, exerce ses effets en inhibant l'activité de la kinase du lymphome anaplasique (ALK). L'ALK est une tyrosine kinase réceptrice qui joue un rôle crucial dans le développement et la progression de certains cancers, notamment le CPNPC. L'inhibition de l'ALK par la Céritibine-d7 conduit à :

Inhibition de l'autophosphorylation de l'ALK : Empêche l'activation de l'ALK et de ses voies de signalisation en aval.

Suppression de la prolifération cellulaire : Inhibe la prolifération des cellules cancéreuses positives à l'ALK.

Induction de l'apoptose : Favorise la mort cellulaire programmée dans les cellules cancéreuses

Comparaison Avec Des Composés Similaires

La Céritibine-d7 peut être comparée à d'autres inhibiteurs de l'ALK, notamment :

Crizotinib : Le premier inhibiteur de l'ALK de première génération, moins puissant que la céritibine.

Alectinib : Un inhibiteur de l'ALK de deuxième génération avec un meilleur profil d'innocuité.

Brigatinib : Un autre inhibiteur de l'ALK de deuxième génération avec une efficacité contre les tumeurs résistantes au crizotinib.

Lorlatinib : Un inhibiteur de l'ALK de troisième génération avec une forte puissance et une efficacité contre de multiples mutations de l'ALK .

Unicité de la Céritibine-d7 : L'unicité de la Céritibine-d7 réside dans son marquage au deutérium, qui permet des études pharmacocinétiques et métaboliques détaillées. Cela en fait un outil précieux dans les contextes de recherche préclinique et clinique .

Propriétés

IUPAC Name |

5-chloro-2-N-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)-5-methyl-4-piperidin-4-ylphenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36ClN5O3S/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34)/i1D3,2D3,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERWOWGGCGHDQE-WFBMWZOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC1=C(C=C(C(=C1)C2CCNCC2)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36ClN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

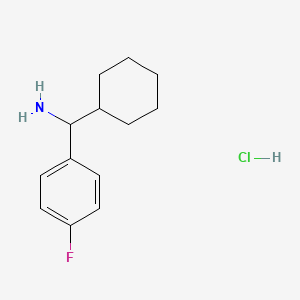

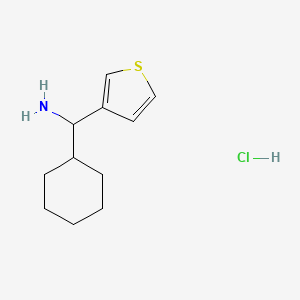

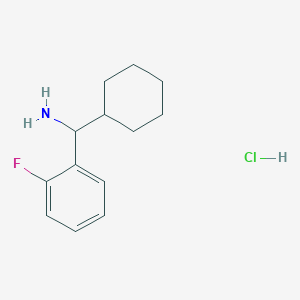

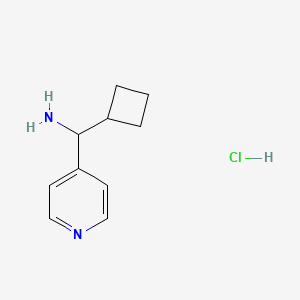

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.